3-Methylpyridine-4-carbonyl chloride
Overview
Description
3-Methylpyridine-4-carbonyl chloride, also known as 3-Methylisonicotinoyl chloride, is a chemical compound with the molecular formula C7H6ClNO and a molecular weight of 155.58 g/mol . This compound is primarily used in research and industrial applications due to its reactivity and versatility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylpyridine-4-carbonyl chloride can be synthesized through the reaction of 3-methylpyridine with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the 3-methylpyridine is treated with an excess of thionyl chloride, resulting in the formation of this compound and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure safety and efficiency. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and high yield .
Chemical Reactions Analysis
Types of Reactions: 3-Methylpyridine-4-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-methylpyridine-4-carboxylic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used.
Hydrolysis: The hydrolysis reaction is usually performed in aqueous media at room temperature or slightly elevated temperatures.
Major Products Formed:
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Carboxylic Acid: Formed by hydrolysis.
Scientific Research Applications
3-Methylpyridine-4-carbonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Methylpyridine-4-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group (COCl) is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, depending on the nature of the nucleophile involved .
Molecular Targets and Pathways:
Comparison with Similar Compounds
3-Methylpyridine-2-carbonyl chloride: Similar in structure but with the carbonyl chloride group at the 2-position.
4-Methylpyridine-3-carbonyl chloride: Similar in structure but with the carbonyl chloride group at the 3-position.
2-Methylpyridine-4-carbonyl chloride: Similar in structure but with the methyl group at the 2-position.
Uniqueness: 3-Methylpyridine-4-carbonyl chloride is unique due to its specific substitution pattern, which influences its reactivity and the types of derivatives it can form. The position of the methyl and carbonyl chloride groups allows for selective reactions and the synthesis of unique compounds that may not be achievable with other isomers .
Properties
IUPAC Name |
3-methylpyridine-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5-4-9-3-2-6(5)7(8)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDVVNBPDOBZTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30534767 | |
Record name | 3-Methylpyridine-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30534767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64915-79-3 | |
Record name | 3-Methylpyridine-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30534767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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